molecular formula C10H7BrN2O B11865671 6-Bromoquinoline-8-carboxamide

6-Bromoquinoline-8-carboxamide

Cat. No.: B11865671
M. Wt: 251.08 g/mol
InChI Key: MEPQDMPPWYVWBJ-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Chemical Biology

The quinoline scaffold, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and drug discovery. smolecule.comchemicalbook.comchemicalbook.com This "privileged scaffold" is found in numerous natural products and synthetic molecules that exhibit a wide array of pharmacological properties. chemicalbook.comchemsrc.comnih.gov Its structural versatility allows for the introduction of various functional groups, which can significantly modulate the biological activity of the resulting derivatives. chemicalbook.com

Historically and currently, quinoline-based compounds have been pivotal in the development of treatments for a range of diseases. smolecule.com Notable examples include their application as antimalarial, anticancer, antibacterial, and anti-inflammatory agents. smolecule.comchemicalbook.com The ability of the quinoline nucleus to interact with biological targets, such as enzymes and receptors, makes it a highly attractive framework for the design of novel therapeutic agents. chemsrc.comnih.gov Researchers continue to explore the vast chemical space of quinoline derivatives to address ongoing health challenges, including drug resistance and the need for more selective and potent medicines. chemicalbook.com

Overview of Carboxamide Functionalities in Bioactive Molecules

The carboxamide group (a functional group consisting of a carbonyl group bonded to a nitrogen atom) is another exceptionally important moiety in the realm of bioactive molecules. chembk.comchembk.comacs.org This functional group is a key component of peptides and proteins and is present in a significant percentage of commercialized pharmaceuticals. acs.org The stability of the amide bond, coupled with its capacity to form hydrogen bonds, plays a crucial role in defining the three-dimensional structure of molecules, which is essential for their interaction with biological targets. chembk.comacs.org

Carboxamides are recognized for their role as key pharmacophores, contributing to the desired therapeutic effects of a drug. chembk.com They are versatile building blocks in organic synthesis, allowing for the creation of complex molecules with diverse biological activities. chembk.com The incorporation of a carboxamide functionality can influence a molecule's solubility, metabolic stability, and binding affinity, making it a critical tool for medicinal chemists in the optimization of lead compounds. chembk.com

Research Focus on 6-Bromoquinoline-8-carboxamide within Quinoline Chemistry

Within the extensive family of quinoline derivatives, this compound represents a specific area of research interest. While detailed studies on this exact compound are not extensively documented in publicly available literature, its chemical structure suggests a confluence of the significant properties of its constituent parts: the quinoline scaffold, the bromo-substituent, and the carboxamide functionality.

The synthesis of quinoline-8-carboxamides, in general, has been explored, with methods involving the conversion from a corresponding carboxylic acid or through palladium-catalyzed reactions. acs.org For instance, a general approach to synthesizing quinoline-8-carboxamides involves the reaction of a corresponding bromoquinoline with an appropriate reagent to introduce the carboxamide group. acs.org

The research interest in this compound is largely based on its potential as an intermediate in the synthesis of more complex molecules and as a subject for structure-activity relationship studies. smolecule.com The bromine atom at the 6-position can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the introduction of diverse substituents to explore their impact on biological activity. researchgate.net The 8-carboxamide group is known to be a key feature in molecules that inhibit certain enzymes, such as poly(ADP-ribose)polymerase-1 (PARP-1), through the formation of intramolecular hydrogen bonds that stabilize the required conformation for activity. acs.org

While specific research findings on this compound are limited, its precursor, 6-Bromoquinoline-8-carboxylic acid, has been investigated for its potential antitubercular properties. This suggests that derivatives, including the carboxamide, may also warrant investigation for similar or other biological activities.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not widely available. The following tables provide data for the closely related precursor, 6-Bromoquinoline-8-carboxylic acid, and general information for this compound.

Physicochemical Properties of 6-Bromoquinoline-8-carboxylic Acid

PropertyValue
Molecular FormulaC₁₀H₆BrNO₂
Molecular Weight252.06 g/mol
Melting Point245-248 °C chembk.com
AppearanceWhite or off-white solid chembk.com
SolubilityLow solubility in water; soluble in ethanol, dimethyl sulfoxide, and dichloromethane (B109758) chembk.com

Spectroscopic Data for Related Quinolines

Spectroscopic data for this compound is not readily found in the cited literature. However, data for related quinoline structures provide an indication of the expected spectral characteristics. For example, the ¹H NMR spectrum of 6-bromoquinoline (B19933) shows characteristic signals in the aromatic region. chemicalbook.com Mass spectrometry of 6-bromoquinoline-2-carboxylic acid shows a molecular ion peak corresponding to its molecular weight. vulcanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

6-bromoquinoline-8-carboxamide

InChI

InChI=1S/C10H7BrN2O/c11-7-4-6-2-1-3-13-9(6)8(5-7)10(12)14/h1-5H,(H2,12,14)

InChI Key

MEPQDMPPWYVWBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)C(=O)N)Br

Origin of Product

United States

Molecular Design and Structure Activity Relationship Sar Studies for 6 Bromoquinoline 8 Carboxamide Analogues

Design Principles for Quinoline-Based Bioactive Compounds

The quinoline (B57606) scaffold, consisting of a fused benzene (B151609) and pyridine (B92270) ring, offers a versatile template for drug design. orientjchem.orgrsc.org Its unique structural features allow for the synthesis of novel bioactive compounds with a wide array of pharmacological activities, including anticancer, antimalarial, and antibacterial effects. orientjchem.orgnih.gov The design of quinoline-based compounds is rooted in several key principles:

Scaffold Hopping and Hybridization: A common strategy involves "scaffold hopping," where the quinoline core is used to mimic the structure of other known bioactive molecules. nih.gov Additionally, molecular hybridization, which combines the quinoline scaffold with other pharmacophores, can lead to compounds with enhanced potency and novel mechanisms of action. acs.org

Modulation of Physicochemical Properties: The introduction of substituents allows for the manipulation of key properties such as lipophilicity (LogP), solubility, and metabolic stability. mdpi.com For instance, halogenation can increase lipophilicity, potentially enhancing penetration of the central nervous system. mdpi.com

Targeted Modifications for Specific Interactions: Rational drug design often involves modifying the quinoline scaffold to enhance interactions with specific biological targets. mdpi.com This can include introducing groups that can form hydrogen bonds, electrostatic interactions, or other non-covalent bonds with a target protein or enzyme. mdpi.comresearchgate.net The ability of the quinoline ring's nitrogen atom to form hydrogen bonds is a crucial aspect of its interaction with molecular targets. mdpi.com

Conformational Control: The three-dimensional shape of a molecule is critical for its biological activity. Introducing certain substituents or forming intramolecular hydrogen bonds can lock the molecule into a specific, more active conformation. acs.orgjst.go.jp

Positional and Substituent Effects on Biological Activity

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the ring system. orientjchem.orgnih.gov SAR studies systematically explore these variations to identify the most potent and selective compounds.

Halogenation is a common and effective strategy in drug design to modulate a compound's biological activity. mdpi.com The introduction of a halogen atom, such as bromine, at the C-6 position of the quinoline ring can significantly impact its properties.

The presence of a halogen can enhance antimalarial activity. orientjchem.org For instance, the introduction of a fluorine atom at the C-6 position has been shown to significantly boost the antibacterial activity of quinoline compounds. orientjchem.org In the context of antiviral research against Enterovirus D68 (EV-D68), the substituent at the 6-position of the quinoline core plays a crucial role in the structure-activity relationship. nih.govacs.org A study on quinoline analogues as EV-D68 inhibitors found that a bromine atom at the C-6 position was a key feature of some of the initial hit compounds. nih.govacs.org

Furthermore, in a study of substituted quinoline derivatives, 6-bromo-5-nitroquinoline (B1267105) demonstrated significant antiproliferative activity against several cancer cell lines. researchgate.net The dual halogenation in compounds like 6-bromo-8-chloro-1,2,3,4-tetrahydroquinoline (B13299979) makes them versatile intermediates for synthesizing more complex molecules with potential biological activities.

The carboxamide group is a key functional group in many biologically active compounds. When attached to the C-8 position of the quinoline ring, it can play a significant role in determining the molecule's biological profile.

A series of quinoline-8-carboxamides were designed as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important enzyme in drug design. acs.org The design of these compounds was based on maintaining a specific pharmacophore conformation through an intramolecular hydrogen bond between the amide nitrogen and the quinoline ring's nitrogen. researchgate.netacs.org This intramolecular interaction helps to stabilize the active conformation of the molecule. researchgate.net

The carboxamide moiety at C-8 is also a feature of compounds investigated for other therapeutic targets. For example, quinoline-8-sulfonamides, which can be considered related structures, have been designed as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a target in cancer therapy. nih.gov In these designs, the sulfonamide group acts as a linker to other functionalities, highlighting the versatility of substitution at the C-8 position.

The biological activity of quinoline derivatives can be further modulated by introducing substituents at various other positions on the ring.

C-2 Position: Substituents at the C-2 position have been shown to influence the potency of quinoline-8-carboxamide-based PARP-1 inhibitors, with a 2-methyl group leading to increased activity. acs.org In the context of antibacterial agents, the introduction of polar functional groups at the C-2 position of halogenated quinolines has been explored to enhance water solubility and tune antibacterial and biofilm eradication properties. nih.govnih.gov The nature of the substituent at C-2 can also affect anticancer activity, with different groups favoring different types of biological effects. mdpi.com

C-3 Position: For quinoline-8-carboxamides acting as PARP-1 inhibitors, SAR studies of 3-substituted compounds indicated a preference for small, narrow groups at this position. acs.org In a different series, quinoline-3-carboxamide (B1254982) derivatives have been investigated as inhibitors of protein kinase CK2 and for the treatment of autoimmune disorders. researchgate.netacs.org

C-4 Position: The introduction of a substituent at the C-4 position can enhance the potency of quinoline-based anticancer drugs. orientjchem.org However, in some cases, substitution at C-4 can lead to a loss of activity or a change in the mechanism of action. For example, while 3-chloro-quinoline undergoes C-H amination, 4-chloro-quinoline undergoes substitution of the chlorine atom. chemrxiv.org

C-5 Position: The introduction of various substituents at the C-5 position, including hydroxyl, nitro, and halogen atoms, has been studied, although in some cases, the chemical nature of the substitution at this position did not significantly modify the genotoxicity of the compounds. nih.gov In other studies, the introduction of phenylthio, anilino, or phenoxy groups at the C-5 position was found to reduce the toxicity of 8-aminoquinoline (B160924) antimalarials. who.int

The following table summarizes the effects of various substituents at different positions on the quinoline ring based on several research findings.

PositionSubstituentEffect on Biological ActivityReference(s)
C-2 MethylIncreased PARP-1 inhibitory potency. acs.org
Polar AppendagesEnhanced antibacterial activity against S. epidermidis. nih.gov
Phenyl, PyridinylModification of genotoxicity. nih.gov
C-3 Small, Narrow GroupsRequirement for PARP-1 inhibition. acs.org
C-4 Methyl, NitrophenylAffected genotoxic potency of 4-NQO derivatives. nih.gov
C-5 Phenylthio, Anilino, PhenoxyReduced toxicity of 8-aminoquinoline antimalarials. who.int
NitroIn 6-bromo-5-nitroquinoline, showed antiproliferative activity. researchgate.net
C-6 BromineKey feature in some antiviral compounds. nih.govacs.org
FluorineSignificantly enhanced antibacterial activity. orientjchem.org
C-7 Hydroxyl, MethoxyCan improve antitumor activity. orientjchem.org
ChlorineIn 7-chloro-kynurenic acid, strengthens NMDA receptor antagonism. mdpi.com
C-8 CarboxamideForms intramolecular hydrogen bond for PARP-1 inhibition. acs.org

Intramolecular Interactions and Conformational Analysis in SAR

The three-dimensional conformation of a molecule is a critical determinant of its interaction with biological targets. Intramolecular interactions, such as hydrogen bonds, play a crucial role in stabilizing specific conformations and are therefore a key consideration in SAR studies. researchgate.net

In the case of quinoline-8-carboxamides designed as PARP-1 inhibitors, the formation of an intramolecular hydrogen bond between the amide proton and the nitrogen atom of the quinoline ring was a key design element. acs.org This interaction was confirmed by X-ray crystallography and NMR studies and is believed to lock the molecule into a planar conformation that is favorable for binding to the enzyme. researchgate.netacs.org The modulation of such intramolecular interactions is an attractive approach to precisely control the conformation of a molecule and its interactions with a receptor. researchgate.net

Conformational analysis, often aided by computational modeling, is used to understand the preferred shapes of molecules and how different substituents might influence these conformations. jst.go.jp For example, in the design of a fungicide based on a quinoline-3-carboxamide scaffold, conformational analysis was used to identify the active conformation, which guided further molecular modifications. jst.go.jp These studies help in rationalizing the observed SAR and in designing new analogues with improved activity.

Mechanistic Investigations of Biological Activities Exhibited by 6 Bromoquinoline 8 Carboxamide Derivatives

Modulation of Receptor Function

Metabotropic Glutamate (B1630785) Receptor (mGluR) Antagonism (e.g., mGluR1, mGluR2 Negative Allosteric Modulators)

Metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors that play a modulatory role in neurotransmission. nih.gov Allosteric modulators, which bind to a site on the receptor distinct from the orthosteric site for the endogenous ligand glutamate, offer a promising therapeutic strategy. mdpi.com Negative allosteric modulators (NAMs) of mGluRs bind to an allosteric site and act as non-competitive antagonists. mdpi.com

Derivatives of quinoline (B57606) have been explored for their potential to act as allosteric modulators of mGluRs. For instance, benzylquinoline carboxylic acid (BQC) has been identified as a positive allosteric modulator of acetylcholine (B1216132) binding at M1 receptors. mdpi.com While specific studies focusing solely on 6-bromoquinoline-8-carboxamide derivatives as mGluR1 and mGluR2 NAMs are not extensively detailed in the provided results, the broader class of quinoline derivatives has shown activity at these receptors. The development of selective NAMs for mGluR2 and mGluR3 has been a significant area of research, with these compounds showing potential for inducing antidepressant-like effects by enhancing prefrontal cortex glutamate transmission. nih.gov The exploration of quinoline-based scaffolds continues to be a strategy in the development of selective mGluR modulators. nih.gov

Enzyme Inhibition Profiles

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme in the DNA damage signaling network. researchgate.net Its inhibition is a validated therapeutic strategy, and quinoline-8-carboxamides have been designed as a class of PARP-1 inhibitors. acs.orgnih.gov The design of these inhibitors often involves creating a pharmacophore conformation maintained by an intramolecular hydrogen bond. acs.orgnih.gov

Research into quinoline-8-carboxamides has revealed important structure-activity relationships (SAR) for PARP-1 inhibition. acs.orgnih.gov For instance, 3-substituted quinoline-8-carboxamides require a small, narrow group for activity. acs.orgnih.gov Conversely, substituents at the 2-position have been shown to increase potency. acs.orgnih.gov The most active compound in one study, 2-methylquinoline-8-carboxamide, exhibited an IC₅₀ of 500 nM. acs.orgnih.gov The mechanism of some PARP inhibitors involves not only catalytic inhibition but also trapping the PARP1 enzyme on damaged chromatin, which contributes to their cytotoxicity. nih.gov

CompoundSubstitutionPARP-1 IC₅₀
2-methylquinoline-8-carboxamide2-methyl500 nM
5-aminoisoquinolin-1-one (5-AIQ)Standard Inhibitor1.8 µM

Tyrosine Kinase (e.g., C-Met) Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are often dysregulated in various cancers, making them attractive therapeutic targets. nih.govmdpi.com Quinoline-based molecules have been investigated as inhibitors of c-Met and other receptor tyrosine kinases like VEGFR. mdpi.comnih.gov

Derivatives of 4-(2-fluorophenoxy) quinoline are a chemical class of c-Met inhibitors. turkjps.org Some quinoline derivatives have been designed as dual inhibitors of c-Met and VEGFRs. nih.govmdpi.com For example, a series of 4-phenoxyquinoline derivatives containing sulfonylurea showed potent c-Met kinase inhibition, with one compound exhibiting an IC₅₀ of 1.98 nM. mdpi.com Another study identified 3,6-disubstituted quinoline derivatives with selective c-Met inhibition, with one compound showing an IC₅₀ of 9.3 nM. nih.gov These inhibitors can suppress c-Met phosphorylation, leading to the inhibition of tumor cell proliferation and angiogenesis. nih.gov

Compound ClassSpecific Derivative ExampleTarget(s)IC₅₀
4-phenoxyquinoline with sulfonylureaCompound 10c-Met1.98 nM
3,6-disubstituted quinolineCompound 26c-Met9.3 nM
4,6,7-substituted quinolineCompound 27c-Met19 nM
4,6,7-substituted quinolineCompound 28c-Met64 nM

NAD-Hydrolyzing Enzyme CD38 Inhibition

The NAD-hydrolyzing enzyme CD38 is another important therapeutic target, and 4-amino-8-quinoline carboxamides have been identified as novel, submicromolar inhibitors. researchgate.netnih.gov Starting from a micromolar hit identified through high-throughput screening, systematic exploration of the structure-activity relationships of the 4-, 6-, and 8-substituents of the quinoline ring led to the discovery of significantly more potent inhibitors. nih.gov

These potent CD38 inhibitors have been shown to elevate NAD tissue levels in in vivo models. researchgate.netnih.gov The development of these tool compounds enables further investigation into the biological roles of CD38 and the therapeutic potential of NAD enhancement in diseases associated with low NAD levels. researchgate.netnih.gov

Antiviral Mechanisms (e.g., VP1 Interaction in Enteroviruses)

Derivatives of 6-bromoquinoline (B19933) have been identified as potent antiviral agents, particularly against Enterovirus D68 (EV-D68), a virus that can cause severe respiratory illness. nih.govresearchgate.net The primary antiviral mechanism of these compounds involves their function as capsid binders that target the viral protein 1 (VP1). nih.govresearchgate.netacs.org

VP1 is a crucial surface protein in the viral capsid of enteroviruses. researchgate.net A hydrophobic pocket within the VP1 protein is a well-established target for antiviral inhibitors. acs.org By occupying this pocket, inhibitor molecules can stabilize the viral capsid, which in turn prevents the conformational changes necessary for the virus to bind to host cell receptors and release its genetic material. acs.org

Through rational design and virtual screening, novel quinoline analogues have been developed to fit within this VP1 pocket. nih.govresearchgate.net Docking studies have shown that these compounds, such as a derivative designated as compound 19 , can fill the VP1 cavity in a manner similar to other known VP1 inhibitors like pleconaril. acs.org The optimization of substituents on the quinoline core is crucial for activity. For instance, the introduction of different aromatic rings at the 6-position of the quinoline structure was a key strategy in developing compounds that could suitably fit the VP1 pocket. nih.govacs.org

The antiviral efficacy of these derivatives has been demonstrated in vitro. One notable compound, 19 , which is a derivative of a 6-bromoquinoline scaffold, exhibited potent activity against various EV-D68 strains, with EC₅₀ values ranging from 0.05 to 0.10 μM. nih.govresearchgate.net This potent activity was confirmed through multiple assays, including Western blot, immunofluorescence, and plaque formation assays, which all indicated an inhibition of viral replication. nih.govresearchgate.net The selectivity index (SI), a ratio of cytotoxicity to antiviral activity, further underscores the potential of these compounds.

Table 1: Antiviral Activity of a Quinoline Derivative Against Enterovirus D68 (EV-D68)

CompoundTarget VirusEC₅₀ (μM)CC₅₀ (μM)Selectivity Index (SI)
19 (Quinoline Derivative)EV-D680.05>200>4000
Pleconaril (Positive Control)EV-D680.43>200>465
EC₅₀: The concentration of a drug that gives a half-maximal response. nih.gov
CC₅₀: The concentration of a drug that causes the death of 50% of cells. nih.gov
Data sourced from a study on quinoline analogues as anti-EV-D68 agents. nih.gov

Cellular and Molecular Responses (e.g., Apoptosis Induction in Cancer Cell Lines)

Derivatives of 6-bromoquinoline have demonstrated significant potential as anticancer agents, with research indicating their ability to inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis. smolecule.com The mechanism of action often involves targeting specific molecular pathways that regulate cell growth and survival.

Studies on various cancer cell lines have shown that these compounds can trigger apoptosis. For example, 6-bromoquinoline derivatives are reported to have cytotoxic effects on breast cancer (MCF-7) and cervical cancer (HeLa) cells, with the mechanism attributed to the induction of apoptosis through the modulation of key signaling pathways.

A recently developed series of quinoline-tethered cis-vinyl triamide hybrids, derived from a 2-(4-bromophenyl)quinoline-4-carboxylic acid scaffold, has shown potent antiproliferative activity. rsc.orgresearchgate.net One promising compound from this series, designated 6f , was particularly effective against the MCF-7 breast cancer cell line. rsc.orgresearchgate.net Mechanistic studies revealed that compound 6f induces cell cycle arrest at the G1 phase and triggers apoptosis through the mitochondrial-dependent pathway. rsc.orgresearchgate.net A key indicator of this pathway is the decrease in the mitochondrial membrane potential (MMP), and compound 6f was found to reduce the MMP in MCF-7 cells by 57.93% compared to controls. rsc.orgresearchgate.net Furthermore, this compound was also shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, a protein often implicated in cancer progression. rsc.orgresearchgate.net

The antiproliferative activity of these compounds is often quantified by their IC₅₀ value, which represents the concentration required to inhibit 50% of cell growth. The potency of these derivatives makes them promising candidates for further development in cancer therapy. smolecule.comrsc.org

Table 2: Antiproliferative Activity of Quinoline Derivative 6f

CompoundCell LineIC₅₀ (μM)Mechanism of Action
6f (Quinoline-cis-vinyl triamide hybrid)MCF-7 (Breast Cancer)1.87G1 Phase Cell Cycle Arrest, Induction of Apoptosis (Mitochondrial Pathway), EGFR-TK Inhibition
Staurosporine (Reference)MCF-7 (Breast Cancer)13.71Not Specified
IC₅₀: The concentration of a compound required for 50% inhibition of cell proliferation. rsc.orgresearchgate.net
Data sourced from a study on quinoline derivatives as apoptosis activators and EGFR-TK inhibitors. rsc.orgresearchgate.net

Applications in Advanced Medicinal Chemistry Research Involving 6 Bromoquinoline 8 Carboxamide and Its Derivatives

Development of Targeted Therapeutic Modulators

The 6-bromoquinoline-8-carboxamide scaffold is instrumental in the development of targeted therapeutic modulators, which are compounds designed to interact with specific biological targets implicated in disease pathways. The inherent properties of the quinoline (B57606) core, combined with the versatility of the bromo and carboxamide substituents, allow for the synthesis of derivatives with high affinity and selectivity for their intended targets.

One notable area of research is the development of kinase inhibitors. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Carboxamide-appended quinoline derivatives have been investigated as potent anti-proliferative agents and inhibitors of specific kinases. For instance, certain derivatives have demonstrated significant inhibitory activity against Pim-1 kinase, a protein implicated in cancer progression. In a study focused on carboxamide-appended quinoline moieties, compound 3e emerged as a potent inhibitor, showcasing 82.27% inhibition of Pim-1 kinase with a half-maximal inhibitory concentration (IC50) of 0.11 µM. nih.gov These compounds were found to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins such as Bcl-2, BAX, and Caspase-3. nih.gov The research underscored the potential of these derivatives to selectively target cancer cells while exhibiting minimal cytotoxicity towards normal cells. nih.gov

The quinoline-carboxamide structure has also been explored for its potential to modulate purinergic receptors, such as the P2X7 receptor, which is involved in inflammation and cancer. By modifying the quinoline scaffold, researchers have been able to develop antagonists with improved potency and selectivity, highlighting the adaptability of this chemical framework for creating targeted therapeutic agents.

Scaffold Derivatization for Novel Biological Activities

The chemical tractability of the this compound scaffold makes it an excellent platform for derivatization to uncover novel biological activities. The bromine atom at the 6-position can be readily substituted through various cross-coupling reactions, while the carboxamide at the 8-position can be modified to introduce diverse functional groups. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

An example of this approach is the synthesis of quinoline derivatives as inhibitors of enzymes such as urease and α-glucosidase. In one study, a series of naproxen-derived 1,3,4-oxadiazole-containing ketones and their Schiff-base derivatives were synthesized and evaluated for their inhibitory potential. nih.gov While not directly starting from this compound, this research exemplifies the principle of scaffold derivatization of related structures to achieve potent and selective enzyme inhibition. For instance, compounds 7j , 7i , and 7e were identified as significantly active against α-glucosidase, with IC50 values of 6.14 ± 1.23 µM, 9.90 ± 1.23 µM, and 25.90 ± 1.31 µM, respectively, far exceeding the potency of the standard drug acarbose. nih.gov Similarly, derivatives 7d , 7e , and 6a showed potent urease inhibitory activity. nih.gov These findings demonstrate how modifications to a core scaffold can lead to the discovery of compounds with entirely new biological functions. The quinoline skeleton itself is known to be a precursor for compounds with a wide range of biological activities, including antibacterial, antineoplastic, and anti-inflammatory properties. nih.gov

CompoundTarget EnzymeIC50 (µM)Reference
7jα-glucosidase6.14 ± 1.23 nih.gov
7iα-glucosidase9.90 ± 1.23 nih.gov
7eα-glucosidase25.90 ± 1.31 nih.gov
Acarbose (Standard)α-glucosidase375.82 ± 1.76 nih.gov
7dUrease6.68 ± 0.97 nih.gov
7eUrease11.39 ± 0.10 nih.gov
6aUrease14.18 ± 0.38 nih.gov
Thiourea (Standard)Urease21.37 ± 1.76 nih.gov

Radiochemical Applications and Tracer Development (e.g., PET Tracers)

The development of radiolabeled molecules for diagnostic imaging, particularly Positron Emission Tomography (PET), is a critical area of medicinal chemistry. The this compound scaffold is well-suited for the development of PET tracers due to its ability to be labeled with positron-emitting isotopes and its capacity to be chemically modified to target specific biomarkers.

Derivatives of quinoline-carboxamide have been evaluated as potential radioligands for imaging neurodegenerative processes. Specifically, these compounds have been designed to target the peripheral-type benzodiazepine (B76468) receptors (PBRs), now known as the 18 kDa translocator protein (TSPO), which are overexpressed in areas of neuroinflammation. In a preclinical study, three novel carboxamide derivatives, [11C]VC193M , [11C]VC195 , and [11C]VC198M , were synthesized and labeled with carbon-11. These tracers were evaluated in a rat model of Huntington's disease. The results showed that all three tracers accumulated in the lesioned striatum, indicating their ability to detect neuroinflammation. Among the new compounds, [11C]VC195 demonstrated the highest lesioned-to-unlesioned striatum ratio (3.28 ± 0.44), suggesting it as a promising candidate for in vivo PET monitoring of neurodegeneration. This research highlights the utility of the quinoline-carboxamide scaffold in creating sensitive and specific imaging agents for complex diseases of the central nervous system.

RadiotracerTargetLesioned/Unlesioned Striatum RatioReference
[11C]VC195TSPO/PBR3.28 ± 0.44
[11C]VC193MTSPO/PBR2.69 ± 0.53
[11C]VC198MTSPO/PBR1.52 ± 0.36
[11C]PK11195 (Standard)TSPO/PBR3.76 ± 1.41

Dual-Targeting and Multi-Functional Agent Design

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple pathological pathways. This has led to the development of dual-targeting or multi-functional agents, which are single molecules designed to interact with two or more biological targets simultaneously. This approach can offer advantages over combination therapies, including improved efficacy, reduced potential for drug resistance, and a better side-effect profile.

The this compound scaffold is an attractive starting point for the design of such multi-functional agents. The distinct chemical nature of the 6-bromo and 8-carboxamide positions allows for the incorporation of different pharmacophores, each targeting a separate biological entity. For example, a derivative could be designed to inhibit a key enzyme while also antagonizing a receptor involved in a related pathway.

While specific examples of dual-targeting agents derived directly from this compound are still emerging in the literature, the broader class of quinoline derivatives is being actively explored for this purpose. For instance, in the context of Alzheimer's disease, researchers have designed multi-functional compounds that combine a cholinesterase inhibitory moiety with an antioxidant or an anti-amyloid aggregation component. The chemical versatility of the this compound framework suggests its significant potential for the rational design of novel multi-target ligands for complex diseases. The development of such agents represents a promising frontier in medicinal chemistry, with the potential to deliver more effective and durable therapeutic interventions.

Q & A

Q. What are the optimal synthetic routes for 6-Bromoquinoline-8-carboxamide, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves bromination of quinoline precursors. For example, brominated quinoline derivatives (e.g., 6-Bromoquinoline) are synthesized via electrophilic substitution using brominating agents like PBr₃ or NBS under controlled conditions . Purity (>97% by GC) is achieved through recrystallization in non-polar solvents (e.g., hexane) or column chromatography with silica gel . Critical parameters include reaction temperature (0–6°C storage post-synthesis to prevent degradation) and stoichiometric control of brominating agents .

Q. How should researchers purify and characterize this compound?

  • Methodological Answer : Post-synthesis purification involves GC analysis to confirm purity (>98%) and removal of byproducts like unreacted quinoline . Characterization employs spectroscopic methods:
  • ¹H/¹³C NMR : To confirm bromine substitution patterns and carboxamide functionality.
  • HPLC-MS : For molecular weight verification (theoretical MW: ~208.05 g/mol) .
  • Melting Point Analysis : Compare observed mp with literature values (e.g., related bromoquinolines exhibit mp 54–100°C) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles) and work in a fume hood. Waste must be segregated and processed by certified biohazard disposal firms to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in bromination efficiency across different synthetic protocols?

  • Methodological Answer : Contradictions often arise from varying catalysts or reaction kinetics. Systematic evaluation includes:
  • Comparative Kinetic Studies : Monitor bromination rates using UV-Vis spectroscopy under different conditions (e.g., solvent polarity, temperature).
  • Computational Modeling : DFT calculations to assess bromine’s electrophilic affinity at the quinoline C-6/C-8 positions .
    Cross-validate results with HPLC purity data and mechanistic studies (e.g., trapping intermediates) .

Q. What experimental designs are suitable for studying the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings to functionalize the bromine site. Key considerations:
  • Catalyst Screening : Test Pd(OAc)₂, XPhos, or SPhos for efficiency.
  • Solvent Optimization : Compare DMF, THF, and toluene for yield improvement.
  • In Situ Monitoring : Employ TLC or GC-MS to track reaction progress .
    Analyze steric effects using X-ray crystallography if single crystals are obtainable .

Q. How can researchers validate analytical methods for quantifying trace impurities in this compound?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:
  • Linearity : Calibrate HPLC/UV detectors across 0.1–100 µg/mL.
  • Limit of Detection (LOD) : Determine via signal-to-noise ratio (S/N ≥ 3).
  • Recovery Studies : Spike samples with known impurities (e.g., 8-Bromoquinoline) and assess accuracy (target: 95–105%) .

Q. What strategies address stability challenges of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate compound in buffers (pH 2–12) at 40°C for 14 days; monitor degradation via HPLC.
  • Thermal Stability : Use DSC/TGA to identify decomposition thresholds (>100°C common for bromoquinolines) .
    Stabilizers like antioxidants (e.g., BHT) may be added to formulations .

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